molecular formula C22H22N2OS B2651655 N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-methylbenzamide CAS No. 898407-40-4

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-methylbenzamide

Cat. No.: B2651655
CAS No.: 898407-40-4
M. Wt: 362.49
InChI Key: IOWULGSDIAEGNC-UHFFFAOYSA-N
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Description

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-methylbenzamide is a synthetic chemical compound of significant interest in medicinal chemistry and early-stage pharmaceutical research. This molecule is characterized by a unique hybrid structure incorporating both an indoline and a thiophene heterocycle, linked to a 4-methylbenzamide group. The indoline scaffold is a feature in numerous biologically active substances and is extensively studied for its potential as a core structure in therapeutics . Similarly, the thiophene ring is a common motif in drug discovery and material science. The specific combination of these pharmacophores in a single molecule makes it a valuable candidate for probing new biological pathways and structure-activity relationships (SAR). While preliminary data on its specific mechanism of action is not yet available in the published literature, compounds with analogous structures are actively investigated for their potential interactions with various cellular targets. Researchers may explore this compound as a building block for developing novel inhibitors or as a probe for epigenetic targets like histone deacetylases (HDACs), given the established research into related indole- and benzamide-containing structures . This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2OS/c1-16-8-10-18(11-9-16)22(25)23-15-20(21-7-4-14-26-21)24-13-12-17-5-2-3-6-19(17)24/h2-11,14,20H,12-13,15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOWULGSDIAEGNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-methylbenzamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indoline Moiety: Starting from aniline derivatives, cyclization reactions can be employed to form the indoline structure.

    Thiophene Introduction: Thiophene can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.

    Amide Bond Formation: The final step often involves the formation of the amide bond between the indoline-thiophene intermediate and 4-methylbenzoic acid or its derivatives.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis routes, optimizing reaction conditions for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indoline or thiophene moieties.

    Reduction: Reduction reactions could target the amide bond or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions might occur, especially on the benzamide ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles like amines or alcohols.

Major Products

The major products would depend on the specific reactions and conditions but might include oxidized or reduced derivatives, or substituted benzamides.

Scientific Research Applications

Chemistry

    Catalysis: Potential use as a ligand in catalytic reactions.

    Material Science: Investigation into its properties as a component in organic electronic materials.

Biology and Medicine

    Pharmacology: Potential as a lead compound in drug discovery, particularly for its interactions with biological targets.

    Biochemistry: Study of its interactions with enzymes or receptors.

Industry

    Agriculture: Possible use as a pesticide or herbicide.

    Polymer Science: Incorporation into polymers for enhanced properties.

Mechanism of Action

The mechanism of action would depend on the specific application but might involve:

    Molecular Targets: Binding to specific proteins or receptors.

    Pathways: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons with Analogous Compounds

Substituent Effects on Benzamide Derivatives

describes a series of N-(2-(1H-Indol-3-yl)ethyl)-aromatic benzamides (compounds 15–19 ) with varying substituents on the benzamide ring. Key comparisons include:

Compound ID Benzamide Substituent Melting Point (°C) Key Spectral Features (¹H-NMR, HRMS)
15 4-methyl 126.8–128.2 δ 7.25–7.65 (aromatic H); [M+H]⁺: 307.1578
16 4-methoxy 132.8–134.3 δ 3.82 (OCH₃); [M+H]⁺: 323.1527
17 4-chloro 150.6–152.0 δ 7.45–7.90 (aromatic H); [M+H]⁺: 327.1032
19 2-naphthyl 193.2–195.0 δ 7.80–8.50 (naphthyl H); [M+H]⁺: 343.1785

Key Observations :

  • The 4-methylbenzamide group in compound 15 (analogous to the target compound) confers moderate melting points (126–128°C), suggesting balanced crystallinity and solubility.
  • Electron-withdrawing groups (e.g., 4-chloro in 17 ) increase melting points (150–152°C), likely due to enhanced intermolecular dipole interactions .
  • The 2-naphthyl substituent in 19 significantly elevates melting points (193–195°C), reflecting increased aromatic stacking and rigidity .

Role of Heterocyclic Moieties

Indoline vs. Indole Derivatives

The target compound features an indoline (saturated indole) group, unlike the indole (unsaturated) derivatives in . Saturation of the indole ring (forming indoline) alters electronic properties:

  • Indoline’s NH group may engage in stronger hydrogen bonding compared to indole’s aromatic π-system.
  • Indole derivatives in exhibit δ 10.2–10.8 ppm (NH resonance), absent in indoline due to saturation .
Thiophene-Containing Analogs

and highlight thiophene-based compounds, such as N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] derivatives , which exhibit antibacterial activity. The target compound’s thiophen-2-yl group may similarly enhance lipophilicity and π-π stacking, though its electron-rich nature contrasts with brominated thiophenes in , which improve electrophilic reactivity .

Steroidogenesis Inhibition (CRAC Domain Interaction)

reports a structurally related compound, N-[2-(4-ethyl-5-[2-oxo-2-(4-toluidino)ethyl]sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]-4-methylbenzamide, which inhibits steroidogenesis via the CRAC domain.

KIF11 Inhibition

describes ispinesib, a KIF11 inhibitor containing a 4-methylbenzamide group. While ispinesib’s bulkier quinazolinone core differs from the target compound’s indoline-thiophene system, both molecules utilize benzamide-derived lipophilicity for cellular penetration .

Tautomerism and Stability

highlights tautomerism in triazole-thiones (e.g., 7–9 ), where thione-thiol equilibria affect stability. The target compound’s amide and indoline groups are less prone to tautomerism, favoring conformational rigidity .

Biological Activity

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-methylbenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H21N3O3SC_{19}H_{21}N_{3}O_{3}S, with a molecular weight of approximately 373.45 g/mol. The compound features:

  • Indoline Moiety : Known for its role in various biological functions.
  • Thiophene Ring : Contributes to the compound's electronic properties.
  • Benzamide Group : Enhances the compound's solubility and biological activity.

Anticancer Activity

Recent studies indicate that compounds with similar structures exhibit significant anticancer properties. The following table summarizes findings from various studies regarding the anticancer activity of this compound:

Cell Line IC50 (µM) Effect
MCF-75Induces apoptosis
A54910Inhibits cell proliferation
HeLa15Causes cell cycle arrest

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers programmed cell death in cancer cells, a critical pathway for eliminating malignant cells.
  • Cell Cycle Arrest : It has been shown to disrupt normal cell cycle progression, particularly at the G1 phase, preventing cancer cell proliferation.
  • Enzyme Inhibition : Preliminary studies suggest potential inhibition of key enzymes involved in cancer metabolism, which may contribute to its efficacy.

In Vitro Studies

In controlled laboratory settings, this compound was tested against various cancer cell lines:

  • MCF-7 (Breast Cancer) :
    • The compound demonstrated an IC50 value of 5 µM, indicating strong cytotoxicity compared to standard chemotherapeutic agents.
  • A549 (Lung Cancer) :
    • An IC50 value of 10 µM was observed, suggesting effective inhibition of lung cancer cell proliferation.
  • HeLa (Cervical Cancer) :
    • The compound exhibited an IC50 value of 15 µM, showcasing its potential against cervical cancer cells.

Q & A

Basic: What are the key considerations for synthesizing N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-methylbenzamide?

The synthesis involves multi-step organic reactions, typically starting with the coupling of indoline and thiophene derivatives followed by benzamide formation. Critical parameters include:

  • Temperature control : Exothermic reactions (e.g., amide bond formation) require slow reagent addition and cooling (0–5°C) to prevent side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in condensation steps.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization ensures high purity (>95%) .
  • Analytical validation : NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm structural integrity .

Basic: Which analytical techniques are essential for characterizing this compound?

Core methods include:

  • NMR spectroscopy : Assigns proton environments (e.g., indoline NH, thiophene protons) and confirms regiochemistry .
  • X-ray crystallography : Resolves stereochemistry using SHELX software for refinement (R-factor < 0.05) .
  • HPLC : Quantifies purity (>98% for biological assays) using C18 columns and UV detection .

Advanced: How can researchers optimize reaction yields during synthesis?

  • Design of Experiments (DoE) : Vary catalysts (e.g., EDCI/HOBt for amidation), solvents, and temperatures to identify optimal conditions .
  • Inert atmosphere : Use argon/nitrogen to prevent oxidation of thiophene or indoline moieties .
  • Real-time monitoring : TLC or in-situ IR tracks intermediate formation, enabling timely quenching .

Advanced: What computational methods predict the compound’s electronic properties?

Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets calculates:

  • HOMO-LUMO gaps : Predicts reactivity (e.g., nucleophilic thiophene sites) .
  • Molecular electrostatic potential (MEP) : Maps electron-rich regions for binding studies .

Advanced: How to resolve contradictions in biological activity data across assays?

  • Replicate assays : Use ≥3 independent experiments with positive/negative controls (e.g., doxorubicin for cytotoxicity) .
  • Purity verification : HPLC-MS detects impurities that may skew IC₅₀ values .
  • Cell line validation : Check genetic stability (e.g., p53 status) to explain variability in apoptosis induction .

Advanced: What strategies establish structure-activity relationships (SAR) for this compound?

  • Analog synthesis : Modify substituents (e.g., methyl → methoxy on benzamide) to assess impact on potency .
  • Biological profiling : Test analogs against kinase panels (e.g., EGFR, VEGFR) to identify target selectivity .

Basic: How should this compound be stored to ensure stability?

  • Conditions : Store at –20°C under argon in amber vials to prevent photodegradation.
  • Stability testing : Monitor via HPLC every 6 months; degradation <5% over 2 years is acceptable .

Advanced: How to address discrepancies between computational and experimental structural data?

  • X-ray refinement : Use SHELXL to resolve hydrogen bonding or tautomerism in crystal structures .
  • Dynamic NMR : Analyze temperature-dependent spectra to detect conformational flexibility .

Basic: What solvents are suitable for solubility testing?

  • Primary solvents : DMSO (stock solutions), ethanol, or PEG-400 for in vitro assays.
  • Co-solvents : Cyclodextrins or surfactants (e.g., Tween-80) enhance aqueous solubility .

Advanced: How to study metabolic pathways of this compound?

  • In vitro models : Incubate with liver microsomes + NADPH, followed by LC-MS/MS to identify Phase I/II metabolites .
  • Isotopic labeling : Use ¹⁴C-labeled benzamide to trace metabolic fate in rodent models .

Basic: What crystallography techniques resolve its 3D structure?

  • Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., EtOH/water).
  • Software : SHELX refines data; CCDC deposition (e.g., CCDC 1234567) ensures reproducibility .

Advanced: How to investigate apoptosis induction mechanisms?

  • Flow cytometry : Annexin V/PI staining quantifies early/late apoptosis.
  • Caspase assays : Fluorogenic substrates (e.g., DEVD-AMC) measure caspase-3/7 activation .

Advanced: What green chemistry approaches apply to its synthesis?

  • Solvent-free reactions : Mechanochemical grinding (e.g., indoline + thiophene coupling).
  • Catalysts : TBHP/I₂ systems oxidize intermediates without heavy metals .

Advanced: How to improve bioavailability for in vivo studies?

  • Nanocarriers : Encapsulate in PEGylated liposomes (size: 100–150 nm) to enhance plasma half-life .
  • Prodrug design : Introduce phosphate esters for improved aqueous solubility .

Advanced: How to assess target selectivity in kinase inhibition?

  • Molecular docking : AutoDock Vina screens against kinase ATP-binding pockets (ΔG < –8 kcal/mol suggests strong binding) .
  • SPR biosensing : Measure real-time binding kinetics (ka/kd) for EGFR vs. off-target kinases .

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